N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride
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Description
N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride is a useful research compound. Its molecular formula is C20H21ClN4OS2 and its molecular weight is 432.99. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity and Pharmacokinetics
Anticancer Agents in Mice : A study evaluated the antitumor activity of a homologous series of compounds related to N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride, focusing on their pharmacokinetics and lipophilicity. It was found that modifications in the lipophilicity of these compounds affected their pharmacokinetic properties and tumor retention, with certain derivatives showing significant antitumor activity in vivo (Lukka, Paxton, Kestell, & Baguley, 2012).
Cytotoxic Activity : Carboxamide derivatives of benzo[b][1,6]naphthyridines, including those bearing a dimethylaminoethyl group, demonstrated potent cytotoxicity against murine leukemia and lung carcinoma, with certain derivatives being particularly effective, indicating their potential for cancer treatment (Deady, Rogers, Zhuang, Baguley, & Denny, 2005).
Corrosion Inhibition
- Corrosion Inhibitors for Steel : Benzothiazole derivatives were studied for their effectiveness as corrosion inhibitors on steel in acidic conditions. These inhibitors demonstrated high stability and efficiency, suggesting their utility in protecting steel surfaces against corrosion, which is vital for industrial applications (Hu, Yan-bin, Ma, Zhu, Jun, Chao, & Cao, 2016).
Anti-inflammatory and Analgesic Agents
- Nonsteroidal Anti-inflammatory Drugs (NSAIDs) : Research into N,N-dimethylamino benzamide derivatives based on thiazole and thiazoline showed that certain compounds exhibit anti-inflammatory activity without adversely affecting myocardial function. This finding points to the potential development of new NSAIDs with improved safety profiles (Lynch, Hayer, Beddows, Howdle, & Thake, 2006).
Enzymatic Substrate Synthesis
- Enzymatic Substrate Synthesis : A study presented an efficient method for coupling conjugated carboxylic acids with methyl ester amino acids hydrochloride, illustrating its application in synthesizing important enzymatic substrates. This methodology could be crucial for the synthesis of biochemical tools and probes (Brunel, Salmi, & Letourneux, 2005).
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4OS2.ClH/c1-13-4-6-16-18(10-13)27-20(22-16)24(9-8-23(2)3)19(25)14-5-7-15-17(11-14)26-12-21-15;/h4-7,10-12H,8-9H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYXVNTMLZOIBIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N(CCN(C)C)C(=O)C3=CC4=C(C=C3)N=CS4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.